2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid
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Overview
Description
2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H3F4NO4 and a molecular weight of 253.11 g/mol . This compound is characterized by the presence of fluorine, trifluoromethyl, and nitro functional groups attached to a benzoic acid core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile . This suggests that these could be potential targets of the compound.
Mode of Action
The compound interacts with its targets through a chemical reaction. It reacts with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product . This suggests that the compound may act as a reagent in the Ugi four-component reaction (U-4CR), a powerful tool for the synthesis of peptidomimetics and α-amino acid derivatives.
Result of Action
The result of the action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is the formation of the Ugi product when it reacts with an aldehyde, isonitrile, and a primary amine . This indicates that the compound plays a crucial role in facilitating the synthesis of complex organic molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by mild and functional group tolerant reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be substituted by nucleophiles such as amines or phenols.
Oxidation: The benzoic acid moiety can undergo further oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines and phenols, often under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Nucleophilic substitution reactions yield various substituted benzoic acids.
Scientific Research Applications
2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of herbicides and pesticides.
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar structure but lacks the trifluoromethyl group.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains chlorine atoms instead of the trifluoromethyl group.
2-Fluoro-5-nitrobenzotrifluoride: Similar structure but lacks the carboxylic acid group.
Uniqueness
2
Properties
IUPAC Name |
2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGCOZKWDPXHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-52-3 |
Source
|
Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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